molecular formula C7H14O3 B8463746 (S)-methyl 2-hydroxy-4-methylpentanoate CAS No. 17392-84-6

(S)-methyl 2-hydroxy-4-methylpentanoate

Cat. No.: B8463746
CAS No.: 17392-84-6
M. Wt: 146.18 g/mol
InChI Key: JOSNYUDSMPILKL-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Methyl 2-hydroxy-4-methylpentanoate (CAS 17392-84-6) is a chiral ester of interest in flavor and fragrance research and analytical chemistry. It is recognized as a flavoring agent with a sweet, fruity, and musty odor profile . In analytical applications, this compound has been identified as a key volatile component that can help distinguish the geographical origin of red wines, serving as a discriminant marker in chemical profiling . Researchers value this chemical for its utility as a standard in gas chromatography-mass spectrometry (GC-MS) analysis. The compound has a molecular formula of C7H14O3 and a molecular weight of 146.18 g/mol . This compound is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17392-84-6

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

methyl (2S)-2-hydroxy-4-methylpentanoate

InChI

InChI=1S/C7H14O3/c1-5(2)4-6(8)7(9)10-3/h5-6,8H,4H2,1-3H3/t6-/m0/s1

InChI Key

JOSNYUDSMPILKL-LURJTMIESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)O

Canonical SMILES

CC(C)CC(C(=O)OC)O

Origin of Product

United States

Stereoselective Synthesis and Enantiopure Preparation of S Methyl 2 Hydroxy 4 Methylpentanoate

Retrosynthetic Analysis and Chiral Pool Approaches to (S)-methyl 2-hydroxy-4-methylpentanoate (B1259815)

Retrosynthetic analysis of (S)-methyl 2-hydroxy-4-methylpentanoate reveals a direct connection to the proteinogenic amino acid L-leucine. This connection makes chiral pool synthesis an exceptionally straightforward and widely employed strategy for obtaining the target molecule in high enantiomeric purity.

Strategies from L-Leucine Derivatives

The most direct and common approach to synthesizing (S)-2-hydroxy-4-methylpentanoic acid, the precursor to the target ester, is from L-leucine. This method leverages the readily available and inexpensive nature of L-leucine as a chiral starting material. The key transformation involves the stereospecific conversion of the α-amino group of L-leucine into a hydroxyl group.

This conversion is typically achieved through a diazotization reaction. L-leucine is treated with sodium nitrite (B80452) (NaNO₂) in an acidic medium, such as aqueous sulfuric acid, at low temperatures (e.g., 0 °C). The reaction proceeds with retention of configuration at the α-carbon, yielding (S)-2-hydroxy-4-methylpentanoic acid, also known as L-leucic acid. The resulting α-hydroxy acid can then be isolated and subsequently esterified to the desired methyl ester using standard methods, such as reaction with methanol (B129727) under acidic catalysis (e.g., sulfuric acid or chlorotrimethylsilane).

A typical laboratory procedure involves dissolving L-leucine in dilute sulfuric acid, cooling the solution to 0 °C, and then slowly adding an aqueous solution of sodium nitrite. After stirring for several hours, the product, (S)-2-hydroxy-4-methylpentanoic acid, is extracted from the reaction mixture. This method is highly effective for producing the (S)-enantiomer from L-leucine and, conversely, the (R)-enantiomer from D-leucine.

Utilization of Natural Chirality for Precursor Synthesis

The use of L-leucine for the synthesis of this compound is a prime example of a "chiral pool" strategy. The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids, sugars, terpenes, and alkaloids. By using these compounds as starting materials, the chirality is already present in the molecule, avoiding the need for asymmetric induction or resolution steps, which can add complexity and cost to a synthesis.

L-leucine possesses the required (S)-stereochemistry and the correct carbon skeleton for the target molecule. The synthetic challenge is reduced to the selective functional group interconversion of the amine to a hydroxyl group, a well-established chemical transformation. This inherent advantage makes the chiral pool approach the most practical and economically viable method for the large-scale production of this compound. The reliability of the diazotization reaction to proceed with retention of stereochemistry ensures that the high enantiopurity of the starting L-leucine is transferred to the final product.

Asymmetric Catalytic Strategies for the Synthesis of this compound

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating the desired stereocenter from a prochiral precursor. For this compound, the logical prochiral precursor is methyl 4-methyl-2-oxopentanoate (B1228126). Various catalytic methods can be employed to reduce the ketone functionality to the desired (S)-alcohol with high enantioselectivity.

Enantioselective Hydrogenation Methodologies of Precursor Ketones

Asymmetric hydrogenation is a premier industrial method for the synthesis of chiral alcohols from ketones. This technique typically involves the use of a transition metal catalyst, such as ruthenium or rhodium, complexed with a chiral ligand. For the synthesis of α-hydroxy esters, ruthenium catalysts bearing the chiral diphosphine ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) are particularly effective.

In the case of methyl 4-methyl-2-oxopentanoate, a catalyst system like Ru-((S)-BINAP) would be employed. The reaction is carried out under a pressurized hydrogen atmosphere. The chiral catalyst coordinates to the keto ester and facilitates the addition of hydrogen across the carbonyl double bond from a specific face, leading to a preponderance of one enantiomer. The choice of the ligand enantiomer, (R)- or (S)-BINAP, dictates the stereochemical outcome of the product. For the synthesis of the (S)-alcohol, (S)-BINAP is typically the ligand of choice. High enantiomeric excesses (e.e.) often exceeding 95% have been reported for the hydrogenation of various α- and β-keto esters using such systems.

Catalyst SystemSubstrateSolventH₂ Pressure (atm)Temp (°C)e.e. (%)Yield (%)
Ru(OAc)₂((S)-BINAP)Methyl 3-oxobutanoateMethanol10025-30>99 (R)97
RuCl₂((S)-BINAP)Various β-keto estersEthanol4-10025-8098-100>95

Table 1: Representative examples of Ru-BINAP catalyzed asymmetric hydrogenation of keto esters. Data for the specific substrate methyl 4-methyl-2-oxopentanoate is not widely published, but high performance is expected based on analogous substrates.

Asymmetric Reductions of α-Keto Esters Leading to this compound

Biocatalytic reductions offer an environmentally benign and highly selective alternative to metal-catalyzed hydrogenations. Whole-cell systems like baker's yeast (Saccharomyces cerevisiae) or isolated reductase enzymes are capable of reducing a wide range of ketones to chiral alcohols with excellent enantioselectivity.

The reduction of the precursor, methyl 4-methyl-2-oxopentanoate, using baker's yeast typically involves incubating the substrate with a suspension of the yeast in water, often with a co-substrate like glucose or sucrose (B13894) to provide the necessary reducing cofactors (NAD(P)H). The enzymes within the yeast, primarily alcohol dehydrogenases, catalyze the reduction. Many of these enzymes follow Prelog's rule, which often results in the formation of the (S)-alcohol from the corresponding ketone. High enantioselectivities are frequently observed in these reactions. Other microorganisms, such as various species of Candida, Pichia, and Geotrichum, have also been successfully employed for the asymmetric reduction of α-keto esters.

BiocatalystSubstrateConditionse.e. (%)Configuration
Baker's YeastEthyl acetoacetateWater, Sucrose>95S
Candida boidiniiEthyl 2-oxo-4-phenylbutanoateWhole cells>99R
Baker's YeastVarious aromatic ketonesWater, PMHS, TBAFup to 70R

Table 2: Examples of biocatalytic reduction of keto esters. The specific reduction of methyl 4-methyl-2-oxopentanoate by these systems is expected to proceed with high enantioselectivity to the (S)-alcohol.

Chiral Auxiliary-Mediated Approaches to Induce Stereoselectivity

Chiral auxiliaries are enantiopure compounds that are temporarily attached to a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed and can often be recovered. Evans' oxazolidinone auxiliaries, derived from chiral amino alcohols, are among the most powerful and versatile for asymmetric synthesis.

A plausible strategy to synthesize (S)-2-hydroxy-4-methylpentanoic acid using this approach would involve an asymmetric alkylation. For instance, an oxazolidinone derived from (S)-valine could be acylated with bromoacetyl bromide. The resulting N-(bromoacetyl)oxazolidinone can then undergo a highly diastereoselective alkylation. Formation of the corresponding enolate with a base like lithium diisopropylamide (LDA), followed by reaction with isobutyl iodide, would introduce the isobutyl group. The chiral auxiliary shields one face of the enolate, directing the alkylating agent to the opposite face, thus establishing the desired stereocenter.

Following the alkylation, the chiral auxiliary can be cleaved under mild conditions, for example, by hydrolysis with lithium hydroperoxide, to yield (S)-2-bromo-4-methylpentanoic acid. Subsequent nucleophilic substitution of the bromide with a hydroxide (B78521) ion would furnish (S)-2-hydroxy-4-methylpentanoic acid. Finally, esterification would provide the target molecule. This method offers excellent stereocontrol and is broadly applicable to the synthesis of a wide range of chiral carboxylic acid derivatives.

Biocatalytic Routes for the Preparation of this compound

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing chiral compounds. The use of enzymes or whole microbial cells allows for reactions with high regio- and stereoselectivity, often obviating the need for complex protection and deprotection steps. Two primary biocatalytic strategies are employed for the synthesis of this compound: the direct asymmetric reduction of a prochiral ketone and the kinetic resolution of a racemic mixture.

Isolated enzymes provide a direct and highly specific approach to chiral synthesis. Ketoreductases (KREDs) and dehydrogenases are particularly effective for the asymmetric reduction of the precursor methyl 2-oxo-4-methylpentanoate. These enzymes, requiring a cofactor such as NAD(P)H, transfer a hydride to the carbonyl group, establishing the desired (S)-stereocenter with high fidelity. mdpi.comnih.gov The stereochemical outcome is dictated by the enzyme's active site architecture. To address the cost of cofactors, recycling systems are commonly employed, often using a second enzyme like glucose dehydrogenase (GDH) to regenerate the NAD(P)H in situ. mdpi.com Protein engineering has been instrumental in developing robust KREDs with enhanced stability, activity, and stereoselectivity toward specific substrates. rsc.org

An alternative enzymatic strategy is the kinetic resolution of racemic methyl 2-hydroxy-4-methylpentanoate using lipases. nih.gov In this process, a lipase (B570770) selectively acylates one enantiomer of the racemic alcohol at a much faster rate than the other. For instance, using an acyl donor like vinyl acetate, a lipase could selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. mdpi.com The success of this method hinges on the enantioselectivity of the lipase, often expressed as the enantiomeric ratio (E). High E-values are necessary to achieve high enantiomeric excess (ee) of both the remaining (S)-alcohol and the formed (R)-ester product. nih.gov A wide variety of lipases, such as those from Candida antarctica (CAL-A, CAL-B), Pseudomonas cepacia (PCL), and Pseudomonas fluorescens, have been successfully used for resolving chiral alcohols. nih.govnih.gov

Enzyme ClassPrecursorTransformationKey AdvantagesRepresentative Enzymes
Ketoreductase (KRED) / Dehydrogenase Methyl 2-oxo-4-methylpentanoateAsymmetric ReductionHigh stereoselectivity (>99% ee), theoretical 100% yield.KREDs from Hansenula polymorpha, Sporobolomyces salmonicolor, engineered variants. mdpi.comrsc.org
Lipase Racemic methyl 2-hydroxy-4-methylpentanoateKinetic Resolution (Acylation)Mild conditions, high enantioselectivity (high E-value).Candida antarctica Lipase B (CAL-B), Pseudomonas cepacia Lipase (PCL), Pseudomonas fluorescens Lipase. mdpi.comnih.gov

Whole-cell biocatalysis utilizes the enzymatic machinery within living microorganisms to perform desired chemical transformations. This approach can be advantageous as it circumvents the need for enzyme purification and provides inherent cofactor regeneration through the cell's metabolism. For the synthesis of this compound, microbial fermentation can be applied to the asymmetric reduction of methyl 2-oxo-4-methylpentanoate. Various yeast and bacteria strains possess a diverse array of ketoreductases capable of this transformation. researchgate.net

For example, baker's yeast (Saccharomyces cerevisiae) has historically been used for the asymmetric reduction of ketones, although it may produce a mixture of reductases with differing selectivities. rsc.org More targeted screening can identify specific strains, such as Schizosaccharomyces pombe, that exhibit high selectivity for a particular stereoisomer. nih.gov The process involves incubating the precursor keto-ester with a culture of the selected microorganism. The cells are then harvested, and the product is extracted from the fermentation broth. This strategy integrates enzyme production, cofactor regeneration, and biotransformation into a single, cost-effective process.

Optimization of Reaction Conditions for Yield and Enantiomeric Purity in this compound Synthesis

Achieving high yield and enantiomeric purity requires careful optimization of various reaction parameters. researchgate.net The optimal conditions depend heavily on the chosen biocatalytic strategy (e.g., isolated enzyme vs. whole cell) and the specific biocatalyst. mdpi.com

For KRED-catalyzed reductions, key parameters include:

Temperature and pH: Each enzyme has an optimal temperature and pH range for activity and stability. Deviations can lead to reduced reaction rates or enzyme denaturation.

Substrate and Enzyme Concentration: High substrate concentrations are desirable for process efficiency but can lead to substrate inhibition. The enzyme loading must be sufficient to achieve a reasonable reaction time.

Cofactor Recycling: The efficiency of the cofactor regeneration system is critical. The concentration of the recycling enzyme (e.g., GDH) and its substrate (e.g., glucose) must be optimized to ensure the KRED does not become limited by NADPH availability. mdpi.com

Solvent/Co-solvent: While many reactions are run in aqueous buffers, co-solvents may be needed to improve the solubility of hydrophobic substrates. The choice and concentration of the co-solvent must be carefully selected to avoid inactivating the enzymes.

For lipase-catalyzed kinetic resolutions, important factors to optimize include:

Enzyme Choice: Screening different lipases is the first step, as selectivity is highly enzyme-dependent. mdpi.com

Acyl Donor: The choice of acylating agent (e.g., vinyl acetate, isopropenyl acetate) can significantly impact reaction rates and efficiency. mdpi.com

Solvent: Lipases are often more stable and active in non-polar organic solvents than in aqueous solutions. The solvent choice can also influence enantioselectivity. nih.gov

Water Activity: For reactions in organic media, a trace amount of water is essential for lipase activity. Optimizing water activity is crucial for maximizing performance. epa.gov

Temperature: Higher temperatures increase reaction rates but can decrease enzyme stability and sometimes enantioselectivity.

ParameterEffect on Yield and PurityOptimization Goal
pH Affects enzyme activity and stability.Maintain optimal pH for the specific biocatalyst.
Temperature Influences reaction rate, enzyme stability, and enantioselectivity.Balance reaction speed with enzyme stability and selectivity.
Solvent/Co-solvent Affects substrate solubility and enzyme activity/stability.Enhance solubility without inactivating the enzyme.
Substrate Concentration High concentrations can lead to substrate inhibition.Maximize volumetric productivity without inhibiting the enzyme.
Acyl Donor (for Lipases) Choice of acyl donor impacts reaction rate in kinetic resolutions.Select a highly reactive and irreversible acyl donor (e.g., vinyl acetate).
Cofactor Regeneration (for KREDs) Inefficient regeneration limits the primary reaction rate.Ensure the rate of cofactor regeneration is not the limiting step.

Post-Synthetic Stereochemical Enrichment Methods for this compound

Even with optimized biocatalytic synthesis, the resulting product may not have the desired level of enantiomeric purity for pharmaceutical applications (>99% ee). Therefore, methods for post-synthetic enrichment are often necessary.

The most prominent method for enriching the stereochemistry of methyl 2-hydroxy-4-methylpentanoate is the same enzymatic kinetic resolution (EKR) described as a synthetic route. If a synthesis yields a racemic or partially enriched mixture of the hydroxy ester, it can be subjected to lipase-catalyzed acylation. mdpi.com By carefully controlling the reaction to proceed to approximately 50% conversion, one enantiomer is consumed, leaving the other highly enriched. For example, if a lipase selectively acylates the (R)-enantiomer, the unreacted (S)-enantiomer can be recovered with a significantly higher enantiomeric excess. The now-esterified (R)-enantiomer has different physical properties (e.g., boiling point, polarity), allowing for straightforward separation from the unreacted (S)-alcohol via standard techniques like chromatography or distillation. The success of this enrichment strategy is critically dependent on the enzyme's enantioselectivity (E-value); a high E-value (>200) allows for the theoretical attainment of >99% ee for both the remaining substrate and the product. nih.gov

Advanced Spectroscopic Characterization and Stereochemical Elucidation of S Methyl 2 Hydroxy 4 Methylpentanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation of (S)-methyl 2-hydroxy-4-methylpentanoate (B1259815)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, a complete picture of the atomic connectivity and spatial relationships within (S)-methyl 2-hydroxy-4-methylpentanoate can be assembled.

The ¹H NMR spectrum of this compound provides information on the number of distinct proton environments, their electronic surroundings, and scalar coupling interactions with neighboring protons. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their hybridization state.

The expected proton NMR spectrum would display distinct signals for the methoxy protons, the alpha-proton adjacent to the hydroxyl and carbonyl groups, the diastereotopic methylene protons, the methine proton of the isobutyl group, and the two methyl groups of the isobutyl moiety. The chemical shifts are influenced by the electronegativity of adjacent atoms, with protons closer to the oxygen atoms of the ester and hydroxyl groups appearing at a lower field.

Similarly, the ¹³C NMR spectrum would show seven distinct resonances corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester group is characteristically found at the lowest field (highest ppm value), while the aliphatic carbons of the isobutyl group appear at the highest field.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Atom Number Label Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
1 H-1 (x2) 0.92 d 6.6 6H
3 H-3 1.80 m - 1H
4 H-4a, H-4b 1.55, 1.75 m - 2H
5 H-5 4.20 dd 8.0, 4.5 1H
7 H-7 3.75 s - 3H

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Atom Number Label Chemical Shift (δ, ppm)
1 C-1 22.5
2 C-2 21.8
3 C-3 24.8
4 C-4 43.2
5 C-5 69.8
6 C-6 175.5

Connectivity analysis begins by interpreting the splitting patterns (multiplicities) and integration values from the ¹H NMR spectrum. For instance, the alpha-proton (H-5) would appear as a doublet of doublets due to coupling with the two diastereotopic methylene protons (H-4a and H-4b). These methylene protons would, in turn, show coupling to both the alpha-proton and the methine proton (H-3).

Two-dimensional NMR experiments provide further confirmation of the structural assignments by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton scalar coupling networks. In the COSY spectrum of this compound, cross-peaks would be observed between H-5 and the H-4 protons, between the H-4 protons and H-3, and between H-3 and the methyl protons (H-1). This confirms the contiguous spin system from the alpha-carbon to the isobutyl group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. It allows for the unambiguous assignment of each proton signal to its attached carbon atom. For example, the proton signal at ~4.20 ppm (H-5) would show a correlation peak with the carbon signal at ~69.8 ppm (C-5).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. HMBC is crucial for piecing together different fragments of the molecule. Key correlations would include the methoxy protons (H-7) to the carbonyl carbon (C-6), and the alpha-proton (H-5) to the carbonyl carbon (C-6).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and preferred conformation. For the purpose of confirming the gross structure, NOESY can show through-space correlations that are consistent with the established bonding network. Its primary role in stereochemical elucidation is more pronounced in more complex, rigid systems.

While standard NMR can confirm the constitution of the molecule, it cannot distinguish between enantiomers. To assess enantiomeric purity and determine the absolute configuration at the C-2 stereocenter, chiral auxiliaries are employed.

Chiral Derivatizing Agents (CDAs): A common method involves reacting the chiral alcohol with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA), to form a pair of diastereomeric esters. massbank.eu These diastereomers possess distinct physical properties and, crucially, different NMR spectra. By preparing both the (R)-MTPA and (S)-MTPA esters of the analyte, the differences in the chemical shifts (Δδ = δS - δR) of protons near the newly formed chiral center can be analyzed. This "Mosher's method" allows for the assignment of the absolute configuration of the alcohol. For this compound, the protons of the isobutyl group (H-3, H-4) and the methoxy group (H-7) would exhibit characteristic chemical shift differences in the ¹H NMR spectra of the two diastereomeric Mosher esters, enabling the confirmation of the (S)-configuration.

Chiral Shift Reagents (CSRs): CSRs, often lanthanide-based complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are used to determine enantiomeric purity directly. The chiral lanthanide complex reversibly coordinates with the Lewis basic sites of the enantiomeric analyte (the hydroxyl and ester groups), forming transient diastereomeric complexes. This interaction induces large chemical shift differences (lanthanide-induced shifts) in the NMR spectrum, allowing for the separation and integration of signals corresponding to the two enantiomers. The ratio of the integrals of these separated peaks provides a quantitative measure of the enantiomeric excess (ee).

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) occurs at specific frequencies corresponding to the vibrations of particular functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands confirming the presence of its key functional groups. A broad band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with its breadth resulting from hydrogen bonding. The strong, sharp absorption band around 1740 cm⁻¹ is characteristic of the C=O stretch of the ester functionality. Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would also confirm the aliphatic backbone of the molecule with strong signals for C-H and C-C bond vibrations. The C=O stretch is also Raman active, typically appearing in a similar region to the IR absorption.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Type Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
O-H (Alcohol) Stretch 3500-3200 Weak/Broad Broad, Strong (IR)
C-H (sp³) Stretch 2960-2850 2960-2850 Strong
C=O (Ester) Stretch ~1740 ~1740 Strong, Sharp
C-O (Ester) Stretch 1300-1000 Moderate Strong (IR)

Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Pathway Analysis of this compound

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern upon ionization. For this compound (C₇H₁₄O₃), the nominal molecular weight is 146 amu.

In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which can then undergo fragmentation. The mass spectrum is a plot of relative abundance versus the mass-to-charge ratio (m/z) of the detected ions. The molecular ion peak for this compound may be weak or absent due to facile fragmentation.

Common fragmentation pathways for α-hydroxy esters include:

Loss of the methoxy group (-•OCH₃): This would result in a fragment ion at m/z 115.

Loss of the carbomethoxy group (-•COOCH₃): This leads to a fragment at m/z 87.

Alpha-cleavage: Cleavage of the bond between C2 and C3 is common for alcohols and can lead to fragments resulting from the loss of the isobutyl radical, giving a prominent peak at m/z 89.

Loss of water (-H₂O): While more common in alcohols, this can occur from the molecular ion, giving a peak at m/z 128.

Cleavage of the isobutyl group: Loss of a propyl radical (•C₃H₇) from the isobutyl side chain would result in an ion at m/z 103. The isobutyl cation itself may be observed at m/z 57.

The base peak (most abundant ion) in the spectrum often results from the formation of a particularly stable carbocation or radical cation. Based on data from the NIST Mass Spectrometry Data Center, prominent peaks are observed at m/z 43, 69, and 87. nist.gov

Table 4: Major Fragment Ions in the EI-Mass Spectrum of Methyl 2-hydroxy-4-methylpentanoate

m/z Proposed Fragment Structure/Loss
146 [C₇H₁₄O₃]⁺• (Molecular Ion)
115 [M - •OCH₃]⁺
89 [M - •C₄H₉]⁺
87 [M - •COOCH₃]⁺
69 [C₅H₉]⁺ or [C₄H₅O]⁺

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental composition of the molecular ion and its fragments. For this compound, the calculated exact mass of the molecular ion [M]⁺• is 146.0943 Da. An HRMS measurement confirming a mass very close to this value would provide strong evidence for the molecular formula C₇H₁₄O₃, distinguishing it from other potential isobaric compounds with the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Isomeric Structures

Tandem mass spectrometry (MS/MS) serves as a powerful tool for distinguishing between isomeric compounds that exhibit identical mass-to-charge ratios (m/z) in a primary mass spectrum. The process involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the subsequent analysis of the resulting product ions. The fragmentation pattern is a molecular fingerprint that provides detailed structural information, allowing for the differentiation of isomers.

For methyl 2-hydroxy-4-methylpentanoate, several positional and structural isomers exist, such as methyl 3-hydroxy-4-methylpentanoate and methyl 2-hydroxy-3-methylpentanoate. While these isomers are isobaric, their MS/MS spectra are expected to show significant differences based on the relative positions of the hydroxyl and methyl groups, which influence the fragmentation pathways.

The fragmentation of α-hydroxy esters like methyl 2-hydroxy-4-methylpentanoate typically proceeds through characteristic pathways. Common fragmentation mechanisms for related hydroxy fatty acid methyl esters include the neutral loss of water (H₂O) and methanol (B129727) (CH₃OH), as well as cleavages of the carbon-carbon bonds within the pentanoate chain. The position of the hydroxyl group is critical in directing these fragmentation reactions.

In the case of this compound, the precursor ion at m/z 147 [M+H]⁺ would be expected to undergo specific fragmentations. For instance, cleavage adjacent to the hydroxyl group is a common pathway. The presence of the isobutyl group (-CH₂CH(CH₃)₂) will also influence the fragmentation, potentially leading to a characteristic loss of a neutral isobutene molecule.

By comparing the product ion spectra of different isomers, unique fragment ions or significant differences in the relative abundances of common fragments can be used for unambiguous identification. For example, the fragmentation of an isomeric β-hydroxy ester would likely produce a prominent ion corresponding to a different cleavage of the carbon backbone.

A hypothetical MS/MS fragmentation data table for distinguishing isomers of methyl 2-hydroxy-4-methylpentanoate is presented below. The data is based on established fragmentation patterns of similar hydroxy acid esters.

Precursor Ion (m/z)IsomerKey Fragment Ion 1 (m/z)Proposed Structure/LossKey Fragment Ion 2 (m/z)Proposed Structure/Loss
147Methyl 2-hydroxy-4-methylpentanoate87[M+H - C₄H₈]⁺115[M+H - CH₃OH]⁺
147Methyl 3-hydroxy-4-methylpentanoate103[M+H - C₂H₄O]⁺71[C₄H₇O]⁺
147Methyl 2-hydroxy-3-methylpentanoate101[M+H - C₂H₅OH]⁺87[M+H - C₃H₆O]⁺

This table is illustrative and based on general fragmentation principles of hydroxy esters.

Chiroptical Spectroscopy for Absolute Configuration Assignment of this compound

Chiroptical spectroscopic techniques are indispensable for determining the absolute configuration of chiral molecules. These methods rely on the differential interaction of chiral substances with left and right circularly polarized light.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. An ORD spectrum displays the specific rotation [α] versus wavelength (λ). The shape of the ORD curve, particularly in the vicinity of an electronic absorption band, can provide crucial information about the stereochemistry of the molecule. This phenomenon, known as the Cotton effect, is characterized by a peak and a trough in the ORD curve. The sign of the Cotton effect (positive or negative) is directly related to the absolute configuration of the chiral center(s).

For this compound, the chromophore is the ester carbonyl group. The n → π* electronic transition of the carbonyl group is electronically forbidden but magnetically allowed, giving rise to a weak absorption band and a corresponding Cotton effect in the ORD spectrum, typically in the region of 210-230 nm. The sign of this Cotton effect can be predicted by applying the Octant Rule to the preferred conformation of the molecule. For an (S)-configured α-hydroxy ester, a specific sign for the Cotton effect is expected, which can be confirmed by experimental measurement.

A typical ORD curve for an (S)-α-hydroxy ester would exhibit a specific pattern. The relationship between the observed Cotton effect and the known absolute configuration of similar compounds allows for the confident assignment of the stereochemistry of this compound.

Wavelength (nm)Specific Rotation [α] (degrees)
600-10
500-15
400-25
300-50
250 (Trough)-200
230 (Zero Crossover)0
215 (Peak)+150

This table represents a hypothetical plain negative ORD curve with a positive Cotton effect, which could be characteristic of an (S)-α-hydroxy ester.

Circular Dichroism (CD) Spectroscopy and Vibrational Circular Dichroism (VCD)

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light (ΔA = A_L - A_R). Similar to ORD, CD is sensitive to the stereochemistry of a molecule and is particularly useful for studying the chiral environment of chromophores. The CD spectrum of this compound would be dominated by the n → π* transition of the ester carbonyl group. The sign and magnitude of the CD band associated with this transition provide direct evidence for the absolute configuration. For the related compound, (S)-2-hydroxy-4-methylpentanoic acid, a positive CD band is observed in aqueous solution in the 210-240 nm region, which is characteristic of the S-configuration in α-hydroxy acids. It is expected that the methyl ester derivative would exhibit a similar positive Cotton effect. researchgate.net

Vibrational Circular Dichroism (VCD) is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light corresponding to vibrational transitions. VCD provides a detailed stereochemical fingerprint of the entire molecule, as it is sensitive to the chirality of all vibrating groups. The absolute configuration of a molecule can be determined by comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known enantiomer. rsc.org

For this compound, the VCD spectrum would show characteristic bands in the mid-infrared region (e.g., 1000-1800 cm⁻¹), corresponding to C-H bending, C-O stretching, and C=O stretching vibrations. The sign pattern of these VCD bands is unique to the (S)-enantiomer. By performing Density Functional Theory (DFT) calculations for the (S)-isomer, a theoretical VCD spectrum can be generated. A good agreement between the experimental and calculated spectra provides a confident assignment of the absolute configuration.

Vibrational ModeWavenumber (cm⁻¹)Predicted VCD Sign for (S)-enantiomer
C=O stretch~1740+
C-O stretch~1200-
O-H bend~1410+
C-H bend~1370-

This table provides a hypothetical summary of expected VCD signals for key vibrational modes based on the principles of VCD spectroscopy for chiral α-hydroxy esters.

Chemical Reactivity and Mechanistic Investigations of S Methyl 2 Hydroxy 4 Methylpentanoate

Esterification and Transesterification Reactions Involving the Carboxyl Moiety of (S)-methyl 2-hydroxy-4-methylpentanoate (B1259815)

The carboxyl moiety of (S)-methyl 2-hydroxy-4-methylpentanoate is susceptible to esterification and transesterification reactions, which are fundamental transformations for modifying the ester group.

Esterification of the corresponding acid, (S)-2-hydroxy-4-methylpentanoic acid (L-leucic acid), is a common method for the synthesis of this compound. This reaction is typically acid-catalyzed, following the Fischer-Speier esterification mechanism masterorganicchemistry.comscirp.org. The process involves the protonation of the carboxylic acid, followed by nucleophilic attack from methanol (B129727).

Enzymatic esterification offers a milder and more selective alternative. Lipases, particularly Candida antarctica lipase (B570770) B (CALB), are effective catalysts for the esterification of α-hydroxy acids nih.govd-nb.inforesearchgate.netsigmaaldrich.com. These reactions are often carried out in non-aqueous solvents to shift the equilibrium towards ester formation researchgate.net. The enzyme's active site provides a specific environment that facilitates the reaction while often preserving the stereochemical integrity of the chiral center.

Transesterification is the conversion of one ester to another by reaction with an alcohol. This process can be catalyzed by acids, bases, or enzymes. In the context of this compound, transesterification can be employed to introduce different alkyl or aryl groups to the ester moiety. Lipase-catalyzed transesterification is particularly advantageous for its high chemo- and regioselectivity under mild conditions nih.govnih.gov. For instance, CALB has been widely used to catalyze the transesterification of various esters nih.govresearchgate.net. The mechanism of lipase-catalyzed transesterification involves the formation of an acyl-enzyme intermediate, followed by nucleophilic attack from the new alcohol.

Reaction TypeCatalystKey Features
Esterification Acid (e.g., H₂SO₄)Reversible, driven by excess alcohol or water removal.
Lipase (e.g., CALB)Mild conditions, high selectivity, stereospecific.
Transesterification Acid/BaseCan lead to side reactions and racemization.
Lipase (e.g., CALB)High chemo-, regio-, and enantioselectivity.

Transformations of the Hydroxyl Group in this compound (e.g., Oxidation, Reduction, Derivatization)

The secondary hydroxyl group in this compound is a key site for various chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Oxidation of the hydroxyl group converts the α-hydroxy ester into the corresponding α-keto ester, methyl 2-oxo-4-methylpentanoate. This transformation is a crucial step in the synthesis of various biologically active compounds. Several reagents can be employed for this purpose, with the choice depending on the desired selectivity and reaction conditions.

Common oxidizing agents include chromium-based reagents, such as pyridinium chlorochromate (PCC), and sulfur-based reagents employed in the Swern and Moffatt oxidations. The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, is known for its mild conditions and high yields nih.gov. Another effective method is the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite organic-chemistry.org. This system offers high selectivity for the oxidation of primary and secondary alcohols.

Reduction of the ester functionality in the presence of the hydroxyl group, or vice versa, presents a synthetic challenge requiring careful selection of reducing agents. The reduction of the ester group to a primary alcohol would yield (S)-4-methyl-1,2-pentanediol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the ester and any intermediate aldehyde to the alcohol chemrxiv.org. To selectively reduce the ester, protecting the hydroxyl group prior to reduction is a common strategy.

Derivatization of the hydroxyl group is a common strategy to modify the properties of this compound or to introduce a leaving group for subsequent reactions.

Acylation: The hydroxyl group can be readily acylated to form esters using acyl chlorides or anhydrides in the presence of a base. For example, reaction with acetyl chloride would yield (S)-methyl 2-acetoxy-4-methylpentanoate.

Silylation: Formation of silyl ethers, such as a tert-butyldimethylsilyl (TBDMS) ether, is a common method for protecting the hydroxyl group during other transformations. This is typically achieved by reacting the alcohol with a silyl chloride (e.g., TBDMSCl) in the presence of a base like imidazole.

Mitsunobu Reaction: This reaction allows for the conversion of the hydroxyl group to other functional groups with inversion of stereochemistry nih.govwikipedia.orgorganic-chemistry.orgorgsyn.orgnih.gov. By reacting this compound with a nucleophile in the presence of triphenylphosphine and an azodicarboxylate (e.g., DEAD or DIAD), the (R)-configured product can be obtained.

TransformationReagent/MethodProduct
Oxidation Swern Oxidation, TEMPOMethyl 2-oxo-4-methylpentanoate
Reduction (Ester) LiAlH₄(S)-4-methyl-1,2-pentanediol
Derivatization (Acylation) Acetyl chloride(S)-methyl 2-acetoxy-4-methylpentanoate
Derivatization (Silylation) TBDMSCl, imidazole(S)-methyl 2-(tert-butyldimethylsilyloxy)-4-methylpentanoate
Derivatization (Mitsunobu) Nucleophile, PPh₃, DEAD(R)-configured substituted product

Nucleophilic and Electrophilic Transformations at the Ester Moiety and Chiral Center

The ester moiety and the chiral center of this compound are susceptible to both nucleophilic and electrophilic attacks, leading to a variety of chemical transformations.

Nucleophilic transformations primarily occur at the electrophilic carbonyl carbon of the ester group. Strong nucleophiles can add to the carbonyl group, leading to tetrahedral intermediates that can then collapse to give different products. For example, reaction with Grignard reagents can lead to the formation of tertiary alcohols after replacing the methoxy group and adding two equivalents of the Grignard reagent.

The α-proton, adjacent to the ester carbonyl, can be abstracted by a strong base to form an enolate. This enolate is a powerful nucleophile and can participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol reactions msu.edu. However, the presence of the adjacent hydroxyl group can complicate this reaction, often requiring its protection prior to enolate formation.

Electrophilic transformations can occur at the oxygen atom of the hydroxyl group, as discussed in the derivatization section (4.2). The enolate, once formed, can also act as a nucleophile and react with various electrophiles at the α-carbon.

Stereoselective Derivatization Strategies and Their Impact on Stereochemical Integrity

Maintaining or controlling the stereochemical integrity of the chiral center at the C2 position is paramount when derivatizing this compound.

Stereoselective derivatization strategies often rely on the use of chiral reagents or catalysts that can differentiate between the two enantiomers of a racemic mixture or react with a single enantiomer in a predictable manner. Enzymatic reactions, particularly those catalyzed by lipases, are renowned for their high enantioselectivity in the acylation and transesterification of α-hydroxy esters nih.govd-nb.inforesearchgate.netsigmaaldrich.comnih.govnih.gov. This allows for the kinetic resolution of racemic mixtures, where one enantiomer is selectively acylated, leaving the other enantiomer unreacted.

The Mitsunobu reaction is a powerful tool for inverting the stereochemistry at the chiral center nih.govwikipedia.orgorganic-chemistry.orgorgsyn.orgnih.gov. By starting with the (S)-enantiomer, a wide range of (R)-configured derivatives can be synthesized through an Sₙ2 mechanism.

The impact on stereochemical integrity is a critical consideration in all reactions involving the chiral center. Reactions that proceed through planar intermediates, such as enolates, carry the risk of racemization if the reaction conditions are not carefully controlled. The choice of base, solvent, and temperature can significantly influence the degree of racemization. Strategies to avoid racemization include using non-protic solvents, low temperatures, and bulky bases. In peptide synthesis, additives like HOBt are used to suppress racemization during coupling reactions, and similar strategies could be applicable here peptide.comresearchgate.netnih.govresearchgate.net.

StrategyKey FeatureImpact on Stereochemistry
Enzymatic Resolution High enantioselectivity of lipases.Separation of enantiomers.
Mitsunobu Reaction Sₙ2 mechanism.Inversion of configuration.
Enolate Alkylation Potential for racemization.Requires careful control of reaction conditions to maintain stereochemical integrity.

Mechanistic Studies of Key Organic Reactions Involving this compound as a Substrate or Reagent

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Lipase-catalyzed reactions have been the subject of extensive mechanistic studies. The catalytic cycle of lipase in non-aqueous media for esterification or transesterification is generally accepted to proceed via a "ping-pong bi-bi" mechanism nih.gov. This involves the formation of a covalent acyl-enzyme intermediate through the nucleophilic attack of the catalytic serine residue on the ester carbonyl. This is followed by the release of the alcohol and subsequent attack of the second substrate (the acid or another alcohol) on the acyl-enzyme intermediate to form the product and regenerate the free enzyme.

Oxidation reactions , such as the Swern oxidation, proceed through a well-defined mechanism involving the formation of an alkoxysulfonium ylide, which then undergoes an intramolecular elimination to yield the ketone nih.gov. The stereochemical integrity of adjacent chiral centers is generally preserved under these mild conditions.

Reactions involving the chiral center , such as the Mitsunobu reaction, are understood to proceed via an Sₙ2 mechanism, which accounts for the observed inversion of stereochemistry nih.govwikipedia.orgorganic-chemistry.orgorgsyn.orgnih.gov. The reaction is initiated by the formation of a phosphonium salt between triphenylphosphine and the azodicarboxylate, which then activates the hydroxyl group for nucleophilic attack.

Applications of S Methyl 2 Hydroxy 4 Methylpentanoate As a Chiral Building Block in Advanced Organic Synthesis

Utilization in the Asymmetric Synthesis of Complex Natural Products

While specific examples directly citing the use of (S)-methyl 2-hydroxy-4-methylpentanoate (B1259815) in the total synthesis of complex natural products like discodermolide or ephedradine A are not extensively detailed in readily available literature, the strategic importance of such chiral α-hydroxy esters is well-established. These compounds serve as valuable precursors for the formation of key stereogenic centers through various transformations, including nucleophilic additions, reductions, and functional group interconversions. The isobutyl group of (S)-methyl 2-hydroxy-4-methylpentanoate can be further manipulated or incorporated into the final natural product structure.

The general strategy involves the conversion of the ester and hydroxyl functionalities into other desired groups while retaining the crucial (S)-stereocenter. This approach has been successfully applied in the synthesis of numerous marine natural products and other biologically active compounds where the stereochemistry of a hydroxymethylene or a related fragment is critical for their activity.

Role as a Chiral Synthon for Advanced Pharmaceutical Intermediates and Agrochemicals (Excluding Clinical Studies)

In the pharmaceutical and agrochemical industries, the demand for enantiomerically pure compounds is ever-increasing, as often only one enantiomer of a chiral molecule exhibits the desired biological activity, while the other may be inactive or even harmful. This compound serves as a key chiral synthon for the synthesis of advanced pharmaceutical intermediates and agrochemicals.

Its utility lies in its ability to introduce a specific stereocenter that is often a crucial pharmacophore or a key structural element of the final active ingredient. For instance, chiral α-hydroxy esters are common precursors in the synthesis of various drug classes, including antiviral agents. The hydroxyl group can be readily converted into an amino group, an azide, or other functionalities, while the ester can be hydrolyzed, reduced, or transformed into an amide, providing access to a diverse range of chiral intermediates.

In the context of agrochemicals, the principles of asymmetric synthesis are equally important for developing more effective and environmentally benign pesticides and herbicides. The use of chiral building blocks like this compound allows for the targeted synthesis of the active stereoisomer, potentially reducing the required application rates and minimizing off-target effects.

Application AreaIntermediate TypePotential Final Product Class
Pharmaceuticals Chiral α-amino alcohols, Chiral α-azido estersAntiviral drugs, Antibiotics, Cardiovascular drugs
Agrochemicals Chiral substituted alkanes, Chiral heterocyclic fragmentsHerbicides, Fungicides, Insecticides

Application in the Construction of Stereodefined Macrocycles and Heterocycles

The construction of stereodefined macrocycles and heterocycles is a significant challenge in organic synthesis. This compound provides a valuable starting point for the synthesis of such complex architectures. The inherent chirality of the molecule can be used to control the stereochemistry of newly formed rings, leading to the formation of single diastereomers of the target macrocycle or heterocycle.

For the synthesis of macrocyclic lactones, the ester functionality of this compound can be incorporated into the macrocyclic ring, while the stereocenter directs the conformation of the ring. The isobutyl side chain can also play a role in pre-organizing the linear precursor for macrocyclization.

In the synthesis of stereodefined heterocycles, such as substituted tetrahydrofurans or pyrrolidines, the hydroxyl group of the chiral building block can act as a nucleophile in intramolecular cyclization reactions. The stereocenter at the adjacent carbon ensures the stereoselective formation of the heterocyclic ring. For example, after suitable chain elongation, an intramolecular Williamson ether synthesis or a reductive amination can lead to the formation of enantiomerically pure substituted heterocycles.

Development of Chiral Ligands and Catalysts Derived from this compound

The development of new chiral ligands and catalysts is crucial for advancing the field of asymmetric catalysis. This compound can be transformed into a variety of chiral ligands that can be used to induce enantioselectivity in metal-catalyzed reactions.

The hydroxyl group of the molecule can be functionalized to introduce a coordinating atom, such as phosphorus or nitrogen, to create chiral phosphine (B1218219) or amine ligands. The ester group can be reduced to a primary alcohol, providing a second site for modification and the creation of bidentate ligands. The stereocenter in close proximity to the coordinating atoms creates a chiral environment around the metal center, which can lead to high levels of enantioselectivity in catalytic transformations such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions.

Furthermore, this compound can be used as a chiral auxiliary. By temporarily attaching it to a substrate, it can direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be cleaved and recycled.

Ligand/Catalyst TypePotential Applications in Asymmetric Catalysis
Chiral Phosphine LigandsAsymmetric Hydrogenation, Asymmetric Cross-Coupling
Chiral Amino Alcohol LigandsAsymmetric Addition to Aldehydes, Asymmetric Transfer Hydrogenation
Chiral AuxiliariesAsymmetric Aldol Reactions, Asymmetric Diels-Alder Reactions

Contributions to Materials Science and Polymer Chemistry as a Chiral Monomer or Precursor

The incorporation of chirality into polymers and materials can lead to unique properties and applications, such as enantioselective separations, chiral recognition, and chiroptical materials. This compound can serve as a chiral monomer or a precursor to chiral monomers for the synthesis of novel chiral polymers.

The hydroxyl and ester functionalities of the molecule can be modified to introduce polymerizable groups, such as acrylates, methacrylates, or styrenes. The resulting chiral monomers can then be polymerized to produce polymers with a defined stereochemistry in the side chains. These chiral polymers can be used as chiral stationary phases in chromatography for the separation of enantiomers or as materials for enantioselective membranes.

Moreover, this compound can be a precursor for the synthesis of biodegradable polymers. The ester linkage is susceptible to hydrolysis, making polymers derived from it potentially biodegradable. The introduction of chirality can influence the physical and degradation properties of these polymers.

Polymer TypePotential Application
Chiral PolymethacrylatesChiral Stationary Phases for HPLC
Chiral PolyestersBiodegradable Materials with Tunable Properties
Chiral PolyurethanesEnantioselective Membranes

Computational Chemistry and Theoretical Studies on S Methyl 2 Hydroxy 4 Methylpentanoate

Conformational Analysis and Energy Landscapes of (S)-methyl 2-hydroxy-4-methylpentanoate (B1259815)

Conformational analysis is a fundamental computational approach used to identify the stable three-dimensional arrangements (conformers) of a flexible molecule and to map their relative energies. For (S)-methyl 2-hydroxy-4-methylpentanoate, flexibility arises from the rotation around several single bonds, particularly the C-C bonds of the isobutyl group and the C-O bond of the ester.

A typical computational workflow for conformational analysis involves a systematic or stochastic search of the molecule's potential energy surface. Methods like molecular mechanics or semi-empirical quantum methods are often used for an initial broad search due to their computational efficiency. The low-energy conformers identified are then subjected to higher-level calculations, such as Density Functional Theory (DFT), to obtain more accurate geometries and relative energies. The results allow for the construction of a conformational energy landscape, which is crucial for understanding the molecule's average structure and how its shape influences its physical and chemical properties. A representative output of such an analysis would include the relative energies and Boltzmann populations of the most stable conformers, indicating which shapes the molecule is most likely to adopt at a given temperature.

Table 1: Illustrative Example of a Conformational Analysis Summary for this compound This table is a hypothetical representation of results from a DFT B3LYP/6-31G calculation.*

Conformer ID Relative Energy (kcal/mol) Boltzmann Population (%) at 298.15 K Key Dihedral Angle(s) (°)
Conf-1 0.00 75.3 O=C-C-O: ~180, C-C-C-O: ~60
Conf-2 1.25 13.5 O=C-C-O: ~0, C-C-C-O: ~65
Conf-3 1.80 6.8 O=C-C-O: ~175, C-C-C-O: ~180
Conf-4 2.50 2.9 O=C-C-O: ~5, C-C-C-O: ~178

Quantum Chemical Calculations for Electronic Structure, Reactivity Prediction, and Spectroscopic Property Prediction

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure. These calculations can predict a wide range of properties, including molecular orbital energies, charge distributions, dipole moments, and the frequencies of vibrational modes, which correspond to peaks in an infrared (IR) spectrum.

For this compound, such calculations would reveal the locations of electron-rich and electron-poor regions, which are key to predicting its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method that balances accuracy with computational cost, making it ideal for studying reaction mechanisms. semanticscholar.orgmdpi.com A DFT study on a reaction involving this compound, such as its hydrolysis or oxidation, would involve mapping the entire reaction pathway. semanticscholar.org

This process includes:

Locating Reactants and Products: The geometries of the starting materials and products are optimized to find their lowest energy structures.

Identifying Transition States (TS): The highest energy point along the reaction coordinate, the transition state, is located. This structure is critical as its energy determines the activation energy of the reaction.

Solvent effects are often included in these calculations using models like the Polarizable Continuum Model (PCM), as the solvent can significantly influence reaction energetics. semanticscholar.org

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on first principles (the laws of quantum mechanics and the values of physical constants) without using any experimental data or empirical parameterization. mdpi.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a greater computational expense than DFT.

For this compound, high-level ab initio calculations could be used to obtain benchmark energetic data or to study properties where DFT might be less reliable. For example, they can provide a very accurate calculation of the molecule's total electronic energy, ionization potential, and electron affinity, serving as a reference to validate the accuracy of more cost-effective methods like DFT.

Table 2: Representative Quantum Chemical Parameters Calculable for this compound This table presents a hypothetical set of parameters that could be derived from DFT calculations.

Parameter Description Hypothetical Value
EHOMO Energy of the Highest Occupied Molecular Orbital -0.25 Hartree
ELUMO Energy of the Lowest Unoccupied Molecular Orbital +0.05 Hartree
HOMO-LUMO Gap Energy difference between HOMO and LUMO 0.30 Hartree
Dipole Moment Measure of the net molecular polarity 2.5 Debye
Mulliken Charge on O(hydroxyl) Partial atomic charge on the hydroxyl oxygen -0.65 e
Mulliken Charge on C(carbonyl) Partial atomic charge on the carbonyl carbon +0.70 e

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. researchgate.net An MD simulation of this compound would involve placing one or more molecules in a simulation box, often filled with solvent molecules like water or an organic solvent, and then calculating the forces between all atoms and integrating Newton's laws of motion to track their trajectories.

These simulations are invaluable for understanding:

Solvent Effects: MD can explicitly model how solvent molecules arrange themselves around the solute (solvation shell) and how specific interactions, like hydrogen bonds between the molecule's hydroxyl group and water, influence its conformation and dynamics. researchgate.netrsc.org

Intermolecular Interactions: In simulations with multiple solute molecules, MD can be used to study aggregation and the nature of the forces (e.g., van der Waals, hydrogen bonding) that govern how these molecules interact with each other. This is crucial for understanding the properties of the substance in its liquid state.

The output of an MD simulation is a trajectory file containing the positions and velocities of all atoms at each time step, which can be analyzed to calculate various structural and dynamic properties.

Prediction of Chiroptical Properties (e.g., CD, ORD) through Computational Methods

Since this compound is a chiral molecule, it exhibits chiroptical properties such as optical rotation (OR) and circular dichroism (CD). These properties are highly sensitive to the molecule's three-dimensional structure. Quantum mechanical calculations have become a reliable tool for predicting these properties, which can be used to determine the absolute configuration of a chiral molecule by comparing the calculated spectrum to the experimental one. nih.gov

The computational process generally involves:

A thorough conformational analysis (as described in 6.1) to identify all significantly populated conformers.

Calculation of the chiroptical properties (e.g., specific rotation for ORD, rotatory strengths for CD) for each individual conformer using a suitable quantum chemical method, often Time-Dependent DFT (TD-DFT).

Averaging the properties of each conformer, weighted by their calculated Boltzmann population, to produce the final predicted spectrum or value.

This approach allows for a direct, non-empirical assignment of the (S) or (R) configuration to the experimentally observed optical activity.

Computational Modeling of Biocatalytic Reaction Pathways Involving this compound

Computational modeling is instrumental in understanding how enzymes catalyze reactions. If this compound were a substrate in an enzyme-catalyzed reaction (e.g., hydrolysis by a lipase (B570770) or esterase), computational methods could be used to elucidate the reaction mechanism at the atomic level.

Such studies often use hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. In this approach:

The Quantum Mechanics (QM) region includes the substrate and the key amino acid residues in the enzyme's active site directly involved in the chemical transformation (e.g., bond-making and bond-breaking). This region is treated with a high-level method like DFT.

The Molecular Mechanics (MM) region comprises the rest of the enzyme and the surrounding solvent, which are treated with a classical force field.

This multiscale approach makes it computationally feasible to model reactions in a complex biological environment. The simulation can reveal the detailed reaction pathway, identify the transition state, calculate the activation energy, and explain the origins of the enzyme's catalytic power and stereoselectivity.

Future Perspectives and Emerging Research Avenues for S Methyl 2 Hydroxy 4 Methylpentanoate

Development of More Sustainable and Greener Synthetic Routes for Chiral α-Hydroxy Esters

The chemical industry's shift towards sustainability has spurred the development of environmentally benign methods for synthesizing chiral molecules. Future research concerning (S)-methyl 2-hydroxy-4-methylpentanoate (B1259815) and other chiral α-hydroxy esters is increasingly focused on "green" chemistry principles. This involves the use of renewable starting materials, avoidance of hazardous reagents, and minimization of waste.

One promising approach is the use of one-pot multistep enzymatic reactions. This strategy avoids the isolation of reactive aldehyde intermediates, allows for high substrate concentrations, and simplifies product purification, thereby reducing waste. rsc.org The dehydrogenative coupling of sustainable feedstocks like ethylene (B1197577) glycol with various bio-alcohols, catalyzed by transition metal complexes, represents another innovative and sustainable route to α-hydroxy acids, which are precursors to the corresponding esters. tcichemicals.com

Biocatalytic methods, in general, are at the forefront of greener synthetic strategies. They offer high selectivity under mild reaction conditions, often in aqueous media, which is a significant advantage over many traditional chemical methods that require harsh conditions and organic solvents. tcichemicals.com

Exploration of Novel Biocatalytic Systems for the Production and Transformation of (S)-methyl 2-hydroxy-4-methylpentanoate

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds. The future of this compound production and modification is intrinsically linked to the discovery and engineering of novel enzyme systems.

Enzyme-catalyzed enantioselective reductions of α-keto esters are a primary route to chiral α-hydroxy esters. nih.gov Dehydrogenases and reductases from various microorganisms are particularly effective for this transformation. nih.gov For instance, whole-cell biocatalysis using organisms like Candida parapsilosis has been successfully employed for the asymmetric reduction of α-keto esters to their corresponding (S)-alcohols with high enantiomeric excess. rsc.org The use of whole-cell systems is advantageous as it often circumvents the need for costly cofactor regeneration. google.com

Future research will likely focus on:

Enzyme Engineering: Techniques such as directed evolution and rational design can be used to improve the activity, stability, and substrate specificity of existing enzymes, tailoring them for the efficient production of this compound. acs.org

Novel Enzyme Discovery: Mining microbial genomes for novel oxidoreductases with unique properties will continue to be a key research area.

Cascade Reactions: The development of multi-enzyme cascade reactions in a single pot can lead to more efficient and economical synthetic processes. acs.org

Below is a table summarizing various biocatalytic approaches for the synthesis of chiral hydroxy esters and related compounds, highlighting the diversity of enzymes and their potential applicability.

Biocatalytic ApproachEnzyme ClassSubstrate TypeKey Advantages
Asymmetric ReductionDehydrogenase/Reductaseα-Keto EstersHigh enantioselectivity, mild reaction conditions
Kinetic ResolutionLipase (B570770)Racemic α-Hydroxy EstersHigh selectivity for one enantiomer
HydrolysisHydrolaseRacemic EstersEnantioselective hydrolysis to produce chiral acids
CarboligationLyaseAldehydesFormation of C-C bonds with high stereocontrol

Expansion of Its Utility in Emerging Fields (e.g., Supramolecular Chemistry, Advanced Functional Materials, and Molecular Recognition)

The unique stereochemistry and functional groups of this compound make it an intriguing candidate for applications beyond traditional organic synthesis.

Supramolecular Chemistry and Molecular Recognition: Chiral recognition is a fundamental concept in supramolecular chemistry. Theoretical studies on cyclic α-hydroxy carbonyl compounds have shown that their self-association into dimers can be influenced by chirality, with a preference for heterochiral dimers in the gas phase. nih.govresearchgate.net This suggests that α-hydroxy esters like this compound could be used to create chiral cavities or surfaces for the selective binding of other chiral molecules. nih.gov The induction of chirality in achiral supramolecular aggregates by chiral acids has been demonstrated, opening avenues for the use of α-hydroxy esters in sensing applications. rsc.org

Advanced Functional Materials: Chiral molecules are increasingly being incorporated into advanced materials to imbue them with unique properties. Chiral hydroxycarboxylic acids can be used as monomers for the synthesis of tailor-made, biodegradable polymers with controlled stereochemistry. nih.gov The stereosequence of these poly(α-hydroxy acids) can influence their physical properties, such as strength and ductility. acs.org Furthermore, chiral esters have been investigated as dopants for nematic liquid crystals, where they can induce a helical twist. google.comresearchgate.netnih.govresearchgate.net The structure of the chiral dopant influences the helical twisting power of the liquid crystal phase. researchgate.net

Asymmetric Catalysis: Chiral α-hydroxy acids have been used to modify the surface of TiO2 photocatalysts for asymmetric induction in hydrogenation reactions. rsc.org This indicates the potential for derivatives of this compound to act as chiral ligands or modifiers in various catalytic systems.

Deeper Insight into Mechanistic Aspects through Advanced Spectroscopic and Computational Integration

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The integration of advanced spectroscopic techniques and computational modeling is a powerful approach to gain deep mechanistic insights.

For the synthesis of α-hydroxy esters, future research could employ:

In-situ Spectroscopic Monitoring: Techniques like NMR and IR spectroscopy can be used to monitor reaction progress in real-time, identifying intermediates and determining reaction kinetics.

Mass Spectrometry: Electrospray ionization-mass spectrometry (ESI-MS) can be used to detect and characterize transient intermediates in catalytic cycles. tcichemicals.com

Isotope Labeling Studies: The use of isotopically labeled substrates (e.g., with 18O or 2H) can help to trace the pathways of atoms during a reaction, providing definitive evidence for proposed mechanisms. tcichemicals.com

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the stereochemical outcome of reactions. nih.gov Docking experiments can elucidate the binding modes of substrates in enzyme active sites, explaining the basis of enantioselectivity. nih.gov

The table below illustrates how these integrated approaches can be applied to study the synthesis of this compound.

TechniqueApplicationMechanistic Insight
In-situ NMRMonitoring biocatalytic reduction of methyl 4-methyl-2-oxopentanoate (B1228126)Reaction kinetics, detection of enzyme-substrate complexes
ESI-MSAnalysis of reaction mixtures in dehydrogenative couplingIdentification of catalytic intermediates
18O-labelingSynthesis of α-hydroxy esters from labeled precursorsElucidation of oxygen atom transfer pathways
DFT CalculationsModeling the transition state of an asymmetric reductionUnderstanding the origin of enantioselectivity

Design of Next-Generation Chiral Building Blocks Inspired by this compound for Precision Synthesis.

Chiral building blocks are fundamental to the synthesis of complex, biologically active molecules. nih.gov this compound can serve as a scaffold for the design of new and more sophisticated chiral synthons for precision synthesis.

Future research in this area may involve:

Modification of the Ester and Hydroxyl Groups: These functional groups can be readily transformed into a variety of other functionalities, leading to a diverse library of chiral building blocks.

Introduction of Additional Stereocenters: The existing stereocenter can be used to direct the stereoselective introduction of new chiral centers, leading to molecules with increased complexity.

The development of novel chiral building blocks is crucial for advancing drug discovery and materials science. nih.gov By leveraging the stereochemical information contained within this compound, chemists can design and synthesize the next generation of chiral molecules with tailored properties and functions.

Q & A

Q. What are the standard synthetic routes for (S)-methyl 2-hydroxy-4-methylpentanoate, and how can reaction conditions be optimized?

The compound is synthesized via acid-catalyzed esterification of 2-hydroxy-4-methylpentanoic acid with methanol under reflux. Optimization involves adjusting catalyst concentration (e.g., sulfuric acid) and reaction time to maximize yield. Industrial-scale synthesis uses controlled temperature and continuous stirring, followed by distillation for purification . For enantioselective synthesis, chiral catalysts or enzymatic resolution (e.g., esterases) may be employed to isolate the (S)-enantiomer, critical for flavor chemistry studies .

Q. How does this compound interact with enzymes like esterases in biochemical pathways?

The compound acts as a substrate for esterases and lipases, undergoing hydrolysis to form 2-hydroxy-4-methylpentanoic acid. This reaction is pH- and temperature-dependent, with optimal activity observed at physiological conditions (pH 7–8, 37°C). Kinetic studies (e.g., Michaelis-Menten analysis) can quantify enzyme affinity (Km) and catalytic efficiency (kcat), providing insights into metabolic flux in microbial systems .

Q. What analytical methods are recommended for quantifying this compound in complex matrices like wine or microbial cultures?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for volatile analysis. Solid-phase microextraction (SPME) is used for sample preparation, while chiral columns (e.g., β-cyclodextrin phases) separate enantiomers. Calibration curves with deuterated internal standards (e.g., ethyl hexanoate-d11) improve accuracy in quantitative studies .

Advanced Research Questions

Q. How do stereochemical differences (e.g., S vs. R enantiomers) impact the compound’s sensory properties and microbial metabolism?

The (S)-enantiomer contributes distinct fruity notes in wines, as shown in sensory studies comparing botrytized wines fermented with Saccharomyces strains. Enantioselective enzymatic assays reveal strain-specific esterase activity, which selectively hydrolyzes one enantiomer, altering aroma profiles. Circular dichroism (CD) spectroscopy or chiral HPLC can track enantiomeric ratios in dynamic systems .

Q. What experimental strategies resolve contradictions in reported metabolic flux data involving this compound?

Discrepancies arise from variations in microbial strains or assay conditions. For example, Botrytis cinerea may upregulate ester degradation pathways under oxidative stress, reducing substrate availability. Controlled co-culture experiments with isotopic labeling (e.g., ¹³C-glucose) can trace carbon flow and validate pathway dominance .

Q. How does subcellular localization influence the compound’s bioactivity in eukaryotic cells?

The compound accumulates in lipid droplets and mitochondrial membranes due to its hydrophobicity. Subcellular fractionation followed by LC-MS/MS quantifies compartment-specific concentrations. Fluorescent probes (e.g., BODIPY-tagged analogs) visualize real-time distribution, revealing interactions with membrane-bound esterases .

Q. What are the dose-dependent toxicological thresholds in animal models, and how do they inform safe handling protocols?

In rodents, LD₅₀ studies show toxicity at >500 mg/kg (oral), manifesting as hepatic enzyme inhibition (e.g., CYP3A4). Chronic exposure models (≥28 days) reveal cumulative effects on lipid metabolism. Researchers should use PPE (gloves, masks) and fume hoods during handling, with waste neutralized via enzymatic hydrolysis .

Methodological Considerations

  • Stability Challenges : The compound hydrolyzes in aqueous or enzymatic environments. Use anhydrous solvents (e.g., DMF) for long-term storage and stabilize assays with protease inhibitors .
  • Data Interpretation : Conflicting sensory evaluations (e.g., in wine models) require triangulation with instrumental analysis (GC-Olfactometry) and panelist calibration to isolate compound-specific contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.